2-Cyclopropoxy-4-fluorobenzonitrile
Description
2-Cyclopropoxy-4-fluorobenzonitrile (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a substituted benzonitrile derivative featuring a cyclopropoxy group at the 2-position and a fluorine atom at the 4-position of the benzene ring. The nitrile group enhances reactivity in nucleophilic additions or hydrolysis reactions, while the cyclopropoxy moiety contributes to steric and electronic modulation, influencing binding affinity in target interactions .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2 |
InChI Key |
NLPXVOGOMJQDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Cyclopropoxy-4-fluorobenzonitrile with three analogs identified in , focusing on structural features, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Analogs
Structural and Electronic Differences
2-(Cyclopropylmethoxy)-5-fluoro-4-(pinacol boronate)benzonitrile Key Difference: Incorporates a pinacol boronate ester at the 4-position, replacing the fluorine in the parent compound. Impact: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in constructing biaryl systems for drug discovery .
2-(Cyclopropylmethoxy)-5-fluoroaniline
- Key Difference : Replaces the nitrile group with an amine (-NH₂).
- Impact : The amine group increases nucleophilicity, allowing for diazotization or condensation reactions. However, the absence of the nitrile limits its utility in cyanation or hydrolysis pathways.
Physicochemical Properties
- Lipophilicity: The boronate ester analog (LogP estimated ~3.5) is more lipophilic than this compound (LogP ~2.1) due to the non-polar pinacol group. This affects membrane permeability in biological systems.
- Solubility : The nitrile group in the parent compound confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the aniline derivative shows higher aqueous solubility at acidic pH due to protonation of the amine.
Research Findings and Limitations
- Gaps in Evidence : Detailed pharmacokinetic or toxicity profiles of these compounds are absent in the provided materials, necessitating further experimental validation.
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